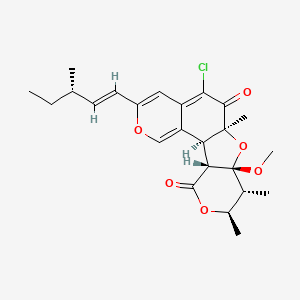

Chaetomugilin E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chaetomugilin E is a natural product found in Mugil cephalus with data available.

科学研究应用

Antitumor Activity

Chaetomugilin E has demonstrated notable cytotoxic effects against several cancer cell lines. Research indicates that it inhibits the growth of human leukemia cells (HL-60) and murine leukemia cells (P388) with IC50 values reflecting its potency:

| Cell Line | IC50 Value (μM) |

|---|---|

| HL-60 | 11.6 |

| P388 | 5.1 |

These values suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Pro-Angiogenic Properties

Interestingly, some derivatives related to this compound have been studied for their pro-angiogenic properties. These compounds promote blood vessel formation in a dose-dependent manner, suggesting their potential application in regenerative medicine and cardiovascular disease treatment .

Antimicrobial Activity

This compound and its analogs have also exhibited antimicrobial properties against various pathogens. This includes activity against bacteria and fungi, which positions them as potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how structural modifications can enhance its bioactivity. For instance, variations in substituents on the azaphilone core influence both its anticancer and antimicrobial efficacy .

Future Directions in Research

The ongoing exploration of this compound's bioactivities opens avenues for:

- Drug Development : Its selective cytotoxicity makes it a candidate for targeted cancer therapies.

- Natural Product Synthesis : Efforts to synthesize analogs could lead to more potent derivatives with improved pharmacological profiles.

- Clinical Trials : Further studies are necessary to evaluate its safety and efficacy in clinical settings.

化学反应分析

Acid-Catalyzed Rearrangements

Chaetomugilin E participates in reversible acid-mediated reactions that reveal its stereochemical flexibility:

-

Epimerization at C-4′ :

Prolonged exposure to p-TsOH in MeOH induces epimerization at C-4′, yielding 4′-epi-Chaetomugilin E. This is confirmed by NOESY correlations and comparative optical rotation data . -

Lactonization :

Under acidic conditions, the δ-lactone ring remains stable, but removal of the C-3′ methoxy group restores Chaetomugilin D, indicating reversible methylation .

Alkaline Hydrolysis

This compound undergoes degradation under basic conditions:

-

Reaction with KOH :

Treatment with 5% aqueous potassium hydroxide at 100°C cleaves the lactone ring, yielding a linear carboxylic acid derivative. This reaction aids in determining the absolute configuration of chiral centers via subsequent oxidation and chiral HPLC analysis .

| Reaction Condition | Product | Application |

|---|---|---|

| 5% KOH, 100°C, 3 hrs | Seco-chaetomugilin derivative | Structural elucidation of C-11 and C-12 |

Structural Analysis via Chemical Transformations

Key insights into this compound’s structure were derived from:

-

Oxidative Degradation :

Chromium trioxide oxidation of this compound produces (S)-2-methylbutanoic acid, confirming the S configuration at C-11 . -

NOESY Correlations :

Nuclear Overhauser effects between 8-H/4′-CH₃ and 7-CH₃/4′-CH₃ establish the cis orientation of substituents around the bicyclic core .

Biological Implications of Reactivity

The reactivity of this compound correlates with its bioactivity:

属性

分子式 |

C24H29ClO6 |

|---|---|

分子量 |

448.9 g/mol |

IUPAC 名称 |

(1S,10S,12R,13R,14R,17R)-8-chloro-12-methoxy-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |

InChI |

InChI=1S/C24H29ClO6/c1-7-12(2)8-9-15-10-16-17(11-29-15)18-19-22(27)30-14(4)13(3)24(19,28-6)31-23(18,5)21(26)20(16)25/h8-14,18-19H,7H2,1-6H3/b9-8+/t12-,13+,14+,18+,19-,23-,24+/m0/s1 |

InChI 键 |

XGXRGYADYVZCTF-OPLDBLFRSA-N |

手性 SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)OC)C)C)C)Cl |

规范 SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)OC)C)C)C)Cl |

同义词 |

chaetomugilin E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。